N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine
CAS No.: 827329-09-9
Cat. No.: VC8138617
Molecular Formula: C13H19NS
Molecular Weight: 221.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827329-09-9 |
|---|---|
| Molecular Formula | C13H19NS |
| Molecular Weight | 221.36 g/mol |
| IUPAC Name | N-[(4-methylsulfanylphenyl)methyl]cyclopentanamine |
| Standard InChI | InChI=1S/C13H19NS/c1-15-13-8-6-11(7-9-13)10-14-12-4-2-3-5-12/h6-9,12,14H,2-5,10H2,1H3 |
| Standard InChI Key | XNVSDJNPUWAVDQ-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)CNC2CCCC2 |
| Canonical SMILES | CSC1=CC=C(C=C1)CNC2CCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopentanamine core linked to a 4-(methylsulfanyl)benzyl group. The cyclopentane ring introduces conformational constraints, while the methylsulfanyl substituent on the aromatic ring contributes to electronic and steric properties. The sulfur atom in the thioether group enhances lipophilicity compared to oxygen-based ethers, potentially influencing membrane permeability and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NS | |
| Molar Mass (g/mol) | 221.36 | |
| Density | Not reported | – |
| Boiling/Melting Points | Not available | – |
Structural Analogues and Comparative Analysis
The compound shares similarities with N-[(4-methylphenyl)methyl]cyclobutanamine (C₁₂H₁₇N, MW 175.27 g/mol) , differing in ring size (cyclopentane vs. cyclobutane) and substituent (methylsulfanyl vs. methyl). The larger cyclopentane ring reduces ring strain compared to cyclobutane, potentially enhancing synthetic accessibility and stability .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis for N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine is documented in the provided sources, analogous methods from patent literature suggest feasible routes. For instance, WO2005075459A1 describes the use of alkylation reactions to introduce substituents onto amine cores . A plausible synthesis could involve:
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Benzyl Bromide Preparation: 4-(Methylsulfanyl)benzyl bromide synthesis via bromination of 4-(methylsulfanyl)toluene.
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Nucleophilic Substitution: Reaction of cyclopentanamine with the benzyl bromide intermediate in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .
Challenges and Optimization
The methylsulfanyl group’s susceptibility to oxidation necessitates inert atmospheric conditions during synthesis. Additionally, steric hindrance from the cyclopentane ring may require elevated temperatures or catalytic acceleration .
Pharmacological Research
Biological Activity Hypotheses
Though direct studies are absent, structural analogs provide clues:
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Thioether Functionality: The methylsulfanyl group may act as a bioisostere for methoxy groups, offering metabolic resistance while maintaining target binding .
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Cyclopentane Core: Conformationally restricted amines are common in neurotransmitter analogs (e.g., dopamine agonists), suggesting potential central nervous system (CNS) activity .
Toxicological Profile
Table 2: Toxicity Data for Analogous Amines
| Compound | Target Organs (Rodents) | TD₅₀ (mg/kg/day) | Source |
|---|---|---|---|
| 4-Aminodiphenyl | Liver, Bladder | 2.1 (Rat) | |
| 2-Aminoanthraquinone | Liver | 101 (Mouse) |
Metabolic Pathways
Predicted metabolism involves:
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S-Oxidation: Conversion of methylsulfanyl to methylsulfinyl or sulfone groups.
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N-Dealkylation: Cleavage of the benzyl-amine bond, yielding cyclopentanamine and 4-(methylsulfanyl)benzaldehyde metabolites.
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